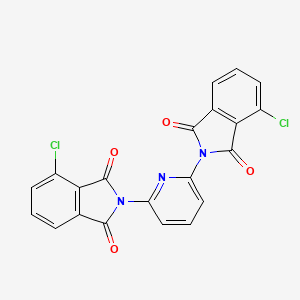![molecular formula C15H12BrClN2O3 B6121225 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide, also known as BCA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other signaling molecules. This leads to the inhibition of downstream signaling pathways that are essential for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKC and downstream signaling pathways. It has also been shown to reduce the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent. This compound has been shown to have anti-inflammatory effects by inhibiting the activation of PKC in immune cells. Additionally, this compound has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide in lab experiments is its specificity for PKC inhibition. This compound does not affect other kinases or signaling pathways, making it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of using this compound is its relatively low potency compared to other PKC inhibitors. This may require higher concentrations of this compound to achieve the desired effect, which could lead to off-target effects.
Direcciones Futuras
There are several future directions for the use of 4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, the role of PKC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research where this compound could be a valuable tool.
Métodos De Síntesis
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form 2-bromo-4-chloroacetophenone. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been used to study the effects of PKC inhibition on the immune system, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
4-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c16-12-7-10(17)3-6-13(12)22-8-14(20)19-11-4-1-9(2-5-11)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQUOINNCZWLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)

![S-(4-hydroxy-6-methyl-2-pyrimidinyl) 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanethioate](/img/structure/B6121194.png)

![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
![7-(2-methylcyclohexyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6121215.png)

![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)